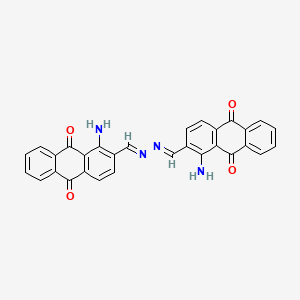
1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carbonyl, and hydrazone groups
准备方法
The synthesis of 1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, which undergo a series of reactions such as nitration, reduction, and condensation to form the final product. The reaction conditions may vary, but common reagents include strong acids, reducing agents, and hydrazine derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
化学反应分析
1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone undergoes various chemical reactions due to its functional groups. These reactions include:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The specific pathways involved depend on the biological context and the particular derivative being studied.
相似化合物的比较
Similar compounds include other anthracene derivatives with amino and carbonyl groups. These compounds share some chemical properties but differ in their specific reactivity and applications. For example:
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but different functional groups, leading to different reactivity.
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile: Another anthracene derivative with distinct applications in dye synthesis.
属性
CAS 编号 |
6409-68-3 |
|---|---|
分子式 |
C30H18N4O4 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
1-amino-2-[(E)-[(E)-(1-amino-9,10-dioxoanthracen-2-yl)methylidenehydrazinylidene]methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H18N4O4/c31-25-15(9-11-21-23(25)29(37)19-7-3-1-5-17(19)27(21)35)13-33-34-14-16-10-12-22-24(26(16)32)30(38)20-8-4-2-6-18(20)28(22)36/h1-14H,31-32H2/b33-13+,34-14+ |
InChI 键 |
UDZNMGNLRSZOOB-AWNSZPOUSA-N |
手性 SMILES |
C1=CC=C2C(=O)C3=C(C(=O)C2=C1)C=CC(=C3N)/C=N/N=C/C4=C(C5=C(C(=O)C6=CC=CC=C6C5=O)C=C4)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=NN=CC4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


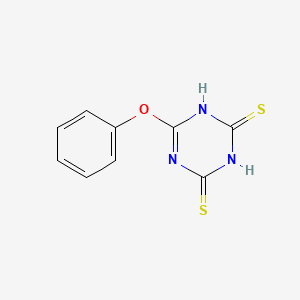
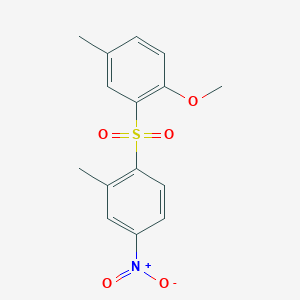
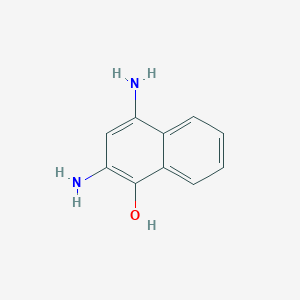
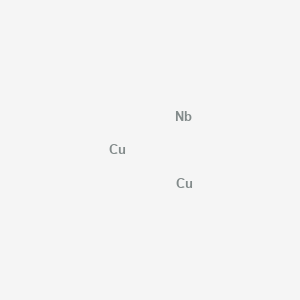
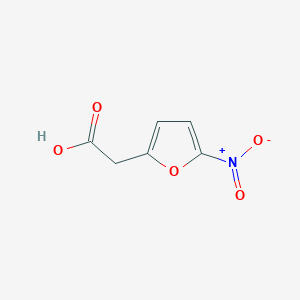
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

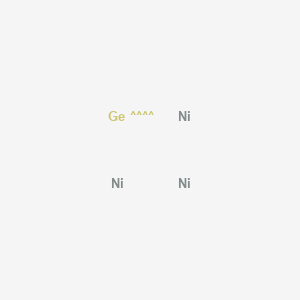
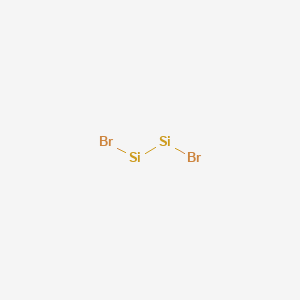
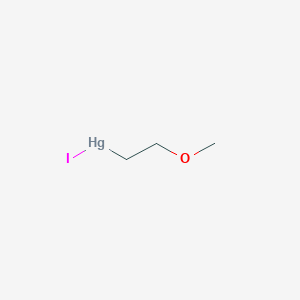

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
